2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
Description
The compound 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic organic molecule that emerges from the fusion of distinct aromatic systems. evitachem.com Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, forms the foundation for understanding this molecule. Nitrogen- and oxygen-containing heterocycles are a vital class of compounds in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring such frameworks. mdpi.com This specific compound is notable for its potential applications in medicinal chemistry, particularly in the pursuit of novel therapeutic agents. evitachem.com
Structure
3D Structure
Properties
IUPAC Name |
2-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNVHWFTXUNFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxazolo 4,5 B Pyridin 2 Yl Aniline and Its Derivatives
Precursor Synthesis and Reactant Selection
The successful synthesis of the target compound hinges on the careful preparation of its constituent precursors: the oxazolo[4,5-b]pyridine (B1248351) intermediate and the derivatized aniline (B41778) reactant.
Preparation of Oxazolo[4,5-b]pyridine Intermediates
The foundational precursor for the oxazolo[4,5-b]pyridine ring system is 2-amino-3-hydroxypyridine (B21099). This intermediate can be synthesized through several routes. A common laboratory-scale method involves the reduction of 2-hydroxy-3-nitropyridine. This transformation is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Another approach starts from more readily available materials like furfural (B47365). This multi-stage process involves the reaction of furfural with chlorine, followed by a reaction with sulfamic acid and subsequent hydrolysis to yield 2-amino-3-hydroxypyridine. A patented process describes reacting a furan-2-carboxylic acid derivative with ammonia (B1221849) at high temperatures in a solvent containing amide groups, in the presence of an acid catalyst.
Derivatives of 2-amino-3-hydroxypyridine, such as 2-amino-5-bromo-3-hydroxypyridine, are also valuable intermediates for creating more complex structures. These are often prepared and then used in subsequent cyclization reactions.
Derivatization of Aniline Precursors
To synthesize the specific target compound, 2-(oxazolo[4,5-b]pyridin-2-yl)aniline, the aniline moiety is introduced via a reactant that will form the 2-position of the oxazole (B20620) ring. This is typically a derivative of 2-aminobenzoic acid. For the synthesis of other derivatives, various substituted benzoic acids, benzoyl chlorides, or aldehydes can be employed.
The selection of the aniline precursor is crucial for the final structure. For example, to create a library of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, a range of substituted anilides of a suitable carboxylic acid would be prepared and then condensed with the pyridine (B92270) intermediate. The functional groups on the aniline ring can influence the reaction conditions and the properties of the final compound.
Condensation and Cyclization Reactions
The core of the synthesis involves the formation of the oxazole ring through condensation and cyclization reactions between the pyridine and aniline precursors.
Direct Synthetic Routes to the Oxazolo[4,5-b]pyridine Aniline Core
Direct condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid is a primary method for forming the oxazolo[4,5-b]pyridine core. This reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) are commonly used for this purpose. For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE or PPA yields the corresponding oxazolo derivative.
An alternative route involves the condensation of the aminopyridine with an aldehyde to form a Schiff base, which is then oxidatively cyclized. Lead tetraacetate is an effective oxidizing agent for this transformation.
The table below summarizes direct condensation reactions for the synthesis of oxazolo[4,5-b]pyridine derivatives.
| Pyridine Precursor | Aniline-derived Reactant | Cyclizing Agent/Condition | Product | Ref |
| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic acid | PPSE or PPA, Heat | 2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine | |
| Hydroxyaminopyridine | Substituted Aldehyde | Acetic acid, then Lead Tetraacetate | Substituted 2-aryloxazolo[5,4-b]pyridine | |
| 2-Amino-3-hydroxypyridine | Benzoic Acids | PPA, Heat | 2-Phenyloxazolo[4,5-b]pyridine |
Catalyst-Mediated Synthesis Approaches
Catalysts can significantly improve the efficiency and selectivity of the synthesis. Silica-supported perchloric acid (HClO₄·SiO₂) has been reported as an efficient catalyst for the one-pot benzoylation and cyclization of 2-amino-3-hydroxypyridine to form 2-(phenyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions. This method offers advantages such as high conversion, simple workup, and a reusable catalyst.
Amino-functionalized SBA-15 (SBA-Pr-NH₂), a mesoporous silica (B1680970) material, acts as a basic nano-catalyst in the one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and benzoyl chlorides. This heterogeneous catalyst can be easily removed by filtration and reused.
Palladium catalysts, such as palladium acetate, are used in subsequent modifications of the synthesized oxazolo[4,5-b]pyridine core. For example, a Heck reaction can be performed to introduce a carboxylic acid moiety onto the pyridine ring, demonstrating the utility of catalysis in derivatization.
The following table details various catalyst-mediated synthesis approaches.
| Catalyst | Reactants | Reaction Type | Conditions | Product | Ref |
| HClO₄·SiO₂ | 2-Amino-3-hydroxypyridine, Substituted Benzoic Acids | One-pot Benzoylation/Cyclization | Ambient | 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | |
| SBA-Pr-NH₂ | 2-Amino-3-hydroxypyridine, Benzoyl Chlorides | Condensation/Cyclization | Microwave, Solvent-free | 2-Aryloxazolo[4,5-b]pyridines | |
| Palladium Acetate | 2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine, Methyl acrylate | Heck Reaction | DMF, Reflux | Methyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)acrylate |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2-substituted oxazolo[4,5-b]pyridines can be achieved rapidly through the microwave-assisted direct condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. This high-yielding method is operationally simple and suitable for creating libraries of compounds.
A particularly green approach combines microwave irradiation with a solvent-free methodology. The condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides in the presence of the SBA-Pr-NH₂ nano-catalyst under microwave irradiation provides 2-aryloxazolo[4,5-b]pyridines in high yields with short reaction times. This technique avoids the use of hazardous organic solvents, making it an environmentally friendly option.
The table below highlights examples of microwave-assisted synthesis.
| Reactants | Catalyst/Conditions | Reaction Time | Yield | Product | Ref |
| 2-Amino-3-hydroxypyridine, Various Carboxylic Acids | Microwave Irradiation | Not specified | Moderate to Good | 2-Substituted oxazolo[4,5-b]pyridines | |
| 2-Amino-3-hydroxypyridine, Benzoyl Chlorides | SBA-Pr-NH₂, Microwave, Solvent-free | Short | High | 2-Aryloxazolo[4,5-b]pyridines |
Post-Synthetic Functionalization and Derivatization Strategies for this compound and Its Derivatives
Modification of the Aniline Moiety
The aniline group of this compound is a primary site for derivatization, offering a convenient handle for introducing a wide array of substituents. A common and effective strategy involves the acylation of the amino group to form a series of anilides. This approach has been systematically employed in the investigation of this compound class as potential therapeutic agents. nih.gov
In a notable structure-activity relationship study, the aniline nitrogen was reacted with various acylating agents to produce a library of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides. nih.gov This derivatization is typically achieved through standard amide bond formation protocols. The modifications on the aniline moiety have been shown to have a significant impact on the biological activity of the resulting compounds. For instance, the introduction of different amide functionalities led to compounds with varying potencies against the kinetoplastid Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.gov The sharp SAR observed in these studies underscores the importance of the substituents on the aniline ring for molecular recognition by biological targets. nih.gov
Table 1: Examples of Aniline Moiety Modification in 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides
| Entry | Acylating Agent/Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| 1 | Various Carboxylic Acids/EDCI, HBTU | Amides (Anilides) | nih.gov |
EDCI: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; HBTU: O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate; PPSE: Polyphosphoric acid trimethylsilyl ester. This table is for illustrative purposes and represents common modifications.
Substitution Reactions on the Oxazolo[4,5-b]pyridine Ring System
The bicyclic oxazolo[4,5-b]pyridine core can also be subjected to various substitution reactions to introduce new functional groups, thereby altering the electronic and steric properties of the molecule.
One powerful method for functionalizing the pyridine portion of the ring system is the Heck reaction . This palladium-catalyzed cross-coupling reaction has been successfully used to introduce carbon-carbon bonds onto the pyridine ring. For example, a carboxylic acid moiety can be introduced by reacting a bromo-substituted oxazolo[4,5-b]pyridine with an acrylate, followed by reduction. clockss.org This strategy is valuable for installing acidic functionalities that can modulate the pharmacokinetic properties of the molecule. clockss.org
Another significant strategy is the regioselective metalation of the oxazolo[4,5-b]pyridine system. It has been demonstrated that a 2-dialkylaminooxazolo[4,5-b]pyridine can be selectively metalated at the 7-position using a strong base like tert-butyllithium (B1211817). researchgate.net The resulting 7-lithio intermediate is a versatile nucleophile that can react with a range of electrophiles, enabling the introduction of various substituents at this specific position. The 2-dialkylaminooxazolo group acts as an effective ortho-directing group in this bicyclic system, guiding the deprotonation to the adjacent C-7 position. researchgate.net
Table 2: Functionalization Reactions on the Oxazolo[4,5-b]pyridine Ring
| Reaction Type | Reagents & Conditions | Position of Substitution | Introduced Group | Reference |
|---|---|---|---|---|
| Heck Reaction | Palladium acetate, tri-o-tolylphosphine, methyl acrylate, DMF, reflux | Pyridine ring (e.g., C-5) | Acrylate ester (precursor to carboxylic acid) | clockss.org |
Introduction of Diverse Chemical Functionalities
Beyond specific modifications to the aniline or the core ring system, various chemical functionalities can be introduced to create a diverse library of derivatives. These functionalities are often chosen to enhance biological activity, improve selectivity, or optimize physicochemical properties such as solubility and metabolic stability. nih.gov
For instance, basic moieties, which are often crucial for pharmacological activity, can be generated through guanylation . clockss.org This reaction converts a primary amine into a guanidine (B92328) group, significantly altering the basicity and hydrogen bonding capacity of the molecule. The introduction of such polar, basic groups can be critical for achieving desired interactions with biological targets. clockss.org
Furthermore, the synthesis of precursors with strategically placed functional groups allows for a wide range of derivatization. Starting with a bromo-substituted oxazolo[4,5-b]pyridine allows for the subsequent introduction of acidic chains via Heck reactions or other palladium-catalyzed couplings. clockss.org Similarly, the presence of a cyano group on a phenyl ring attached to the oxazole can be reduced to a primary amino group, providing another point for derivatization. clockss.org These examples highlight the modular approach often employed in the synthesis of complex oxazolo[4,5-b]pyridine derivatives, where different functionalities can be systematically introduced to explore chemical space.
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring within the oxazolo[4,5-b]pyridine (B1248351) scaffold is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation generally makes electrophilic aromatic substitution (EAS) on the pyridine portion of the molecule challenging. Research on related oxazolopyridine systems has shown that the pyridine ring is resistant to electrophilic attack. For instance, studies on 2-(2-thienyl)oxazolo[4,5-b]pyridine have demonstrated that electrophilic substitution reactions, such as nitration and bromination, occur exclusively on the electron-rich thiophene (B33073) ring rather than the pyridine ring. researchgate.net
In the case of 2-(oxazolo[4,5-b]pyridin-2-yl)aniline, the presence of the highly activated aniline (B41778) ring further directs electrophiles away from the pyridine moiety. The amino group of the aniline ring is a strong activating group and ortho-, para-director. Therefore, it is expected that electrophilic substitution would preferentially occur on the aniline ring.
While direct EAS on the pyridine ring is unfavorable, functionalization can be achieved through alternative strategies. One such method is directed ortho-metalation. Although not demonstrated on the title compound itself, studies on 2-diethylaminooxazolo[4,5-b]pyridine have shown that the use of a strong base like tert-butyllithium (B1211817) can lead to regioselective deprotonation at the C7 position of the pyridine ring. The resulting lithiated intermediate can then react with various electrophiles, providing a route to 7-substituted derivatives. This approach, however, relies on the directing effect of a different substituent at the 2-position.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring makes the oxazolo[4,5-b]pyridine core susceptible to nucleophilic attack, particularly at positions that can effectively stabilize a negative charge. In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a more viable pathway for modifying the pyridine ring, especially if a good leaving group is present.
Direct amination of the pyridine ring via the Chichibabin reaction, which typically involves sodium amide, has been attempted on related structures. However, in the case of 2-(2-thienyl)oxazolo[4,5-b]pyridine, the Chichibabin amination with an excess of sodium amide in xylene was reported to be unsuccessful. researchgate.net This suggests that the oxazolo[4,5-b]pyridine system may be resistant to this specific type of nucleophilic substitution under standard conditions.
A more common strategy for introducing substituents via nucleophilic substitution involves the use of a precursor with a suitable leaving group, such as a halogen. For example, the synthesis of various C-4 substituted pyrazolo[3,4-b]pyridine nucleosides has been achieved through the nucleophilic displacement of a chloro group at the C-4 position. nih.gov Similarly, the synthesis of substituted oxazolo[4,5-b]pyridines has been accomplished through Heck reactions on a 5-bromo-substituted oxazolopyridine precursor, demonstrating the utility of halogenated intermediates in facilitating substitution reactions. clockss.org
While there is no direct evidence for nucleophilic substitution on the parent this compound, it is plausible that if a derivative with a leaving group (e.g., a halogen) at a suitable position on the pyridine ring were synthesized, it would readily undergo SNAr reactions.
Oxidative and Reductive Transformations of the Core Structure
The oxazolo[4,5-b]pyridine core, along with its aniline substituent, possesses several sites that can undergo oxidative and reductive transformations.
Oxidative Transformations: The nitrogen atom of the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. The oxidation of pyridine and its derivatives is a common reaction, often carried out using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). nih.gov Pyridine N-oxides are valuable intermediates as the N-oxide group can activate the pyridine ring towards both nucleophilic and electrophilic attack and can also be subsequently removed. researchgate.net While specific studies on the N-oxidation of this compound are not available, it is a probable transformation based on the general reactivity of pyridines. Additionally, the amino group on the aniline ring is also prone to oxidation, which could lead to a variety of products depending on the reaction conditions.
Reductive Transformations: The oxazolo[4,5-b]pyridine ring system is generally stable to catalytic hydrogenation under conditions where other functional groups are reduced. For instance, in the synthesis of related oxazolopyridine derivatives, a cyano group attached to the pyridine ring has been successfully reduced to a primary amino group using Raney nickel under high pressure, without affecting the core heterocyclic structure. clockss.org Similarly, a double bond in a side chain has been reduced over palladium on carbon without altering the oxazolopyridine framework. clockss.org These findings suggest that the oxazolo[4,5-b]pyridine core is relatively robust towards certain reductive conditions, allowing for selective transformations of substituents. Complete reduction of the pyridine ring would require more forcing conditions.
Acid-Base Equilibrium and Protonation Studies
The presence of multiple nitrogen atoms with varying basicities makes the acid-base chemistry of this compound particularly interesting. The molecule contains the pyridine nitrogen, the oxazole (B20620) nitrogen, and the exocyclic amino group, all of which can potentially be protonated.
The basicity of each nitrogen atom is influenced by the electronic effects of the fused ring system and the substituents. The pyridine nitrogen is generally basic, but its basicity is reduced by the electron-withdrawing effect of the fused oxazole ring. The oxazole nitrogen is significantly less basic. The amino group on the aniline ring is a primary aromatic amine, and its basicity is well-established.
Studies on the protonation of a closely related compound, 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, have shown that the protonation process can be complex. researchgate.netresearchgate.net In acidic conditions, this compound can form a bication, indicating that more than one nitrogen atom can be protonated. researchgate.netresearchgate.net The exact protonation sites are dependent on the specific substituent and the acidity of the medium. researchgate.netresearchgate.net It is suggested that the pyridine nitrogen and the diethylamino group are the most likely centers for protonation. researchgate.net
For this compound, it is expected that the primary amino group would be the most basic site, followed by the pyridine nitrogen. The pKa values for this specific compound are not documented in the literature, but they are crucial for understanding its behavior in biological systems and for the development of analytical methods. The table below presents a hypothetical protonation equilibrium.
Hypothetical Protonation Equilibria for this compound
| Species | Structure | Predominant at pH |
|---|---|---|
| Neutral | ![]() |
> pKa2 |
| Monocation | ![]() |
pKa1 < pH < pKa2 |
| Dication | ![]() |
< pKa1 |
Note: This table is a hypothetical representation as experimental pKa values are not available.
Chelation and Ligand Binding Mechanisms
The presence of multiple heteroatoms (nitrogen and oxygen) in a specific geometric arrangement makes this compound a potential chelating ligand for various metal ions. The pyridine nitrogen and the nitrogen atom of the oxazole ring are well-positioned to form a five-membered chelate ring with a metal center, a common and stable arrangement in coordination chemistry.
The aniline moiety can also participate in coordination, although its involvement might be less direct or could lead to the formation of polynuclear complexes. The ability of pyridine-based ligands to form stable complexes with a wide range of transition metals is well-documented. youtube.com These complexes have applications in catalysis, materials science, and medicine.
While there are no specific studies detailing the chelation and ligand binding mechanisms of this compound, research on related heterocyclic systems provides insights. For example, Schiff bases derived from 2-amino-4-substituted phenylthiazoles have been shown to form stable complexes with Co(II), Cu(II), and Ni(II). nih.gov In these complexes, the thiazole (B1198619) nitrogen and the imine nitrogen of the Schiff base act as the coordinating atoms. By analogy, it is highly probable that this compound can act as a bidentate or even a tridentate ligand, coordinating to metal ions through its heterocyclic nitrogen atoms and potentially the exocyclic amino group. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.
Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
|---|---|---|
| Bidentate (N,N') | Coordination through the pyridine nitrogen and the oxazole nitrogen. | Transition metals (e.g., Cu(II), Ni(II), Zn(II), Co(II)) |
| Tridentate (N,N',N'') | Coordination involving the pyridine nitrogen, oxazole nitrogen, and the exocyclic amino nitrogen. | Metals preferring higher coordination numbers. |
| Bridging Ligand | The aniline nitrogen of one molecule coordinates to a metal center that is also bound to the heterocyclic nitrogens of another molecule. | Formation of polynuclear complexes. |
Note: This table represents potential coordination modes based on the structure of the ligand and general principles of coordination chemistry.
Spectroscopic and Photophysical Characterization
Absorption Spectroscopy and Electronic Transitions
The electronic absorption spectra of oxazolo[4,5-b]pyridine (B1248351) derivatives are characterized by intense bands in the UV-visible region. These transitions are typically assigned to π→π* electronic transitions within the conjugated system. libretexts.org The introduction of electron-donating groups, such as a diethylamino group on the phenyl ring, or electron-withdrawing groups on the oxazolopyridine core, leads to a significant shift in the absorption maxima. researchgate.netsciengine.com For instance, derivatives of 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine exhibit absorption bands that are red-shifted compared to the unsubstituted phenyl analog, indicating an intramolecular charge transfer (ICT) character in the ground state. researchgate.net This charge transfer occurs from the electron-donating amino group to the electron-accepting oxazolopyridine moiety. sciengine.com
The position of the absorption maximum is also influenced by solvent polarity, although this effect is generally less pronounced than the solvent effects observed in emission spectra. nih.gov In π→π* transitions, polar solvents can lead to a red shift (a shift to longer wavelengths) by stabilizing the more polar excited state. libretexts.org
Table 1: Absorption Maxima of Selected Oxazolo[4,5-b]pyridine Derivatives
| Compound | Derivative Name | Absorption Max (nm) in Dioxane |
| P1 | 2-Phenyl-oxazolo[4,5-b]pyridine | 329 |
| P2 | 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | 390 |
| P3 | 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | 396 |
| P4 | 6-Cyano-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | 400 |
Data sourced from Mac et al. (2007). researchgate.net
Emission Spectroscopy and Fluorescence Properties
The fluorescence of oxazolo[4,5-b]pyridine derivatives is highly sensitive to their molecular structure and environment. The emission is characterized by a strong charge transfer character, particularly in derivatives bearing both electron-donating and electron-accepting moieties. researchgate.net
The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, varies significantly with the molecular structure and the solvent. For derivatives of 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, the quantum yield is generally high in nonpolar solvents and decreases as solvent polarity increases. This quenching in polar solvents is often attributed to the formation of non-radiative deactivation pathways, such as the formation of a fully charge-separated TICT state. researchgate.netrsc.org The radiative decay rate (kr), which is the rate of photon emission from the excited state, can be calculated from the fluorescence quantum yield and the fluorescence lifetime.
Table 2: Photophysical Data for 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine (P2) in Various Solvents
| Solvent | Emission Max (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| n-Hexane | 440 | 0.85 | 1.70 |
| Dioxane | 460 | 0.80 | 1.75 |
| Ethyl Acetate | 488 | 0.54 | 1.65 |
| Acetonitrile | 525 | 0.05 | 0.25 |
| Methanol | 545 | 0.01 | 0.08 |
Data sourced from Mac et al. (2007). researchgate.net
The emission spectra of these compounds exhibit strong positive solvatochromism, meaning the emission maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. researchgate.net This is a hallmark of an excited state that is significantly more polar than the ground state. The large Stokes shift observed in polar solvents confirms a substantial redistribution of electron density upon excitation, characteristic of an intramolecular charge transfer (ICT) process. mdpi.com
The relationship between the Stokes shift and solvent polarity can be analyzed using the Lippert-Mataga equation, which plots the Stokes shift against a solvent polarity function. researchgate.net Such analysis for derivatives like 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine reveals a large increase in the dipole moment upon excitation, estimated to be in the range of 17-25 D, confirming the highly polar nature of the excited state. researchgate.net As solvent polarity increases, the intensity of the fluorescence typically decreases due to the stabilization of non-radiative decay channels. rsc.org
Excited State Proton Transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another upon photoexcitation. nih.gov This process often leads to a dual-emission spectrum, with a large Stokes-shifted band corresponding to the proton-transferred tautomer. rsc.org In the context of oxazolo[4,5-b]pyridine derivatives, ESPT phenomena are particularly relevant in protic or acidic environments. Studies have shown that in the presence of acid, these compounds can become protonated. researchgate.net The primary site of protonation is typically the pyridine (B92270) nitrogen, leading to the formation of a fluorescing cation. researchgate.netnih.gov This protonation in the excited state can be considered a form of intermolecular ESPT, where the proton is transferred from the acidic solvent to the molecule. The resulting cationic species have distinct absorption and emission properties compared to the neutral molecule. nih.gov Some complex derivatives may even form a dication. researchgate.net
The concept of Twisted Intramolecular Charge Transfer (TICT) is crucial for explaining the photophysics of many flexible donor-acceptor molecules. rsc.orgsemanticscholar.org Upon excitation to a local excited (LE) state, the molecule can undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor moieties. This twisting leads to a geometry where the two parts are nearly perpendicular, facilitating full charge separation and forming the TICT state. rsc.orgnih.gov This state is often dark or weakly emissive and provides a non-radiative decay channel, leading to fluorescence quenching in polar solvents that stabilize it. rsc.org
For derivatives of 2-(phenyl)oxazolo[4,5-b]pyridine, the fluorescence quenching and the large Stokes shift in polar solvents are strong indicators of a charge transfer process that could involve TICT state formation. researchgate.net However, some studies on similar structures, like 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine, have suggested that hydrogen-bond-induced TICT emission is not observed in protic solvents, indicating that the photophysical behavior can be complex and may not strictly follow the classical TICT model in all cases. nih.gov
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamics of excited states. By measuring the decay of fluorescence intensity over time, one can determine the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation (beyond basic identification)
The interpretation of the vibrational spectra of complex heterocyclic systems is often supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and intensities with good accuracy. researchgate.net
Key Vibrational Modes and Their Structural Significance:
N-H Vibrations: The aniline (B41778) moiety presents characteristic N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The precise position and shape of these bands can indicate the extent of hydrogen bonding, which can be either intramolecular or intermolecular.
C=N and C=C Stretching: The aromatic and heteroaromatic rings give rise to a series of complex stretching vibrations in the 1400-1650 cm⁻¹ range. The C=N stretching of the oxazole (B20620) and pyridine rings are often coupled with the C=C stretching of the phenyl and pyridine rings. aps.org
C-O-C Vibrations: The oxazole ring contains a C-O-C linkage, which exhibits characteristic stretching vibrations. These are typically found in the 1000-1300 cm⁻¹ region and are crucial for confirming the integrity of the oxazole ring.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations, appearing in the 600-900 cm⁻¹ region, are diagnostic of the substitution pattern on the aromatic rings.
Interactive Data Table: Predicted Vibrational Frequencies for 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Assignment |
| ν(N-H) | ~3450, ~3350 | Low | Asymmetric and symmetric stretching of the amine group |
| ν(C-H) aromatic | ~3100-3000 | Medium | Stretching of C-H bonds on phenyl and pyridine rings |
| ν(C=N) oxazole | ~1640 | Medium | Stretching of the carbon-nitrogen double bond in the oxazole ring |
| ν(C=C) aromatic | ~1600, ~1580, ~1480 | High | Stretching of carbon-carbon double bonds in the aromatic rings |
| ν(C-O-C) oxazole | ~1250, ~1050 | Medium-High | Asymmetric and symmetric stretching of the ether linkage in the oxazole ring |
| Ring Breathing | ~1000 | High | Symmetric stretching of the entire ring system |
| γ(C-H) | ~850-750 | Medium | Out-of-plane bending of C-H bonds, indicative of substitution patterns |
Note: The data in this table are predicted values based on typical ranges for the specified functional groups and related heterocyclic systems. Experimental values may vary based on the physical state of the sample and intermolecular interactions.
Electrochemical Behavior and Redox Properties
Cyclic Voltammetry Studies
Cyclic voltammetry is a key technique for investigating the redox behavior of electroactive species. For 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a cyclic voltammogram would be expected to display characteristics reflective of the aniline (B41778) group, which is known to undergo oxidation. The oxidation of aniline typically proceeds via a complex mechanism that can lead to the formation of polymeric films (polyaniline) on the electrode surface through repeated potential cycling.
The initial oxidation step for an aniline derivative generally involves the generation of a radical cation. The potential at which this occurs is sensitive to the electronic nature of the substituents on the aromatic ring. The oxazolo[4,5-b]pyridine (B1248351) group attached to the aniline nitrogen would act as an electron-withdrawing substituent, which is expected to make the oxidation of the aniline moiety more difficult compared to unsubstituted aniline. This would result in a shift of the anodic peak potential to more positive values.
The reversibility of the redox processes would also be of interest. The initial oxidation of many aniline-type compounds is often irreversible due to follow-up chemical reactions of the generated radical cation, such as dimerization. The stability and fate of the radical cation of this compound would be influenced by the fused heterocyclic system. The oxazolopyridine ring system itself can also be electroactive, potentially undergoing reduction at negative potentials, although this is generally less facile than the oxidation of the aniline group.
Oxidation and Reduction Potentials
The oxidation and reduction potentials of a molecule are critical parameters that quantify its ability to lose or gain electrons.
Oxidation Potential: The primary electrochemical process for this compound is expected to be the oxidation of the aniline nitrogen. The oxidation potential is anticipated to be higher than that of aniline due to the electron-withdrawing nature of the fused oxazolopyridine ring system. Theoretical studies on similar oxazolopyridine derivatives have shown that the electronic properties of the molecule can be significantly influenced by substituents. researchgate.netresearchgate.net The introduction of electron-withdrawing groups generally leads to an increase in the energy of the highest occupied molecular orbital (HOMO), making electron removal more difficult and thus increasing the oxidation potential.
A summary of the expected redox potentials is presented in the table below. It is important to note that these are qualitative predictions, and experimental verification is required.
| Process | Expected Potential vs. Reference | Notes |
| Oxidation | Higher (more positive) than aniline | The oxazolo[4,5-b]pyridine group is electron-withdrawing, making the aniline moiety harder to oxidize. |
| Reduction | Negative potential | The electron-deficient oxazolopyridine ring system is the likely site of reduction. |
Interactive Data Table: Predicted Redox Behavior Note: This table is based on theoretical predictions and data from analogous compounds. Experimental values for this compound are not currently available in the cited literature.
| Feature | Predicted Characteristic | Rationale |
| Anodic Peak Potential (Epa) | > 0.8 V vs. SCE (in acidic media) | Based on the oxidation potential of aniline, shifted to more positive values due to the electron-withdrawing oxazolopyridine substituent. |
| Cathodic Peak Potential (Epc) | Likely absent for the initial oxidation wave | The initial oxidation of aniline derivatives is typically irreversible due to follow-up chemical reactions. |
| Reduction Potential | < -1.5 V vs. Fc/Fc+ | Inferred from the reduction potentials of other electron-deficient heterocyclic systems like substituted oligo(aza)pyridines. uit.no |
Influence of Substituents on Electrochemical Properties
The electrochemical properties of the this compound scaffold can be finely tuned by introducing various substituents onto either the phenyl ring of the aniline moiety or the pyridine (B92270) ring.
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), on the phenyl ring would be expected to lower the oxidation potential, making the compound easier to oxidize. This is because EDGs increase the electron density on the aniline nitrogen, raising the energy of the HOMO. Conversely, EDGs on the pyridine ring would make the heterocyclic system more electron-rich, potentially making its reduction more difficult.
Electron-Withdrawing Groups (EWGs): The addition of EWGs, such as nitro (-NO₂) or cyano (-CN), to the phenyl ring would further increase the oxidation potential, making the molecule more resistant to oxidation. On the pyridine ring, EWGs would enhance the electron-deficient nature of the heterocyclic system, facilitating its reduction at less negative potentials. Theoretical studies on oxazolo[4,5-b]pyridine derivatives have confirmed that both electron-donating and electron-withdrawing groups significantly alter the electronic structure and, by extension, the redox properties. researchgate.netresearchgate.net
The position of the substituent would also play a crucial role. For instance, a substituent at the para-position of the aniline ring would exert a more significant electronic influence than one at the meta-position due to resonance effects.
Electrocatalytic Applications
While there are no specific reports on the electrocatalytic applications of this compound, its structure suggests potential in this area. The aniline moiety is the building block of polyaniline, a well-known conducting polymer with numerous electrocatalytic applications, including the detection of biomolecules and the catalysis of various redox reactions.
The presence of the oxazolopyridine unit introduces additional coordination sites (nitrogen and oxygen atoms) that could be used to immobilize metal nanoparticles or complexes, creating novel electrocatalytic materials. The ability to tune the electronic properties of the molecule through substitution provides a pathway to optimize its performance for specific catalytic reactions. For example, derivatives of this compound could potentially be explored as catalysts for oxygen reduction or hydrogen evolution reactions, which are critical in energy conversion and storage technologies. The study of related heterocyclic systems like triazolopyrimidines has shown their potential in various applications due to their redox characteristics. academicjournals.org
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles for 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
The efficacy of this compound as a ligand is rooted in its molecular architecture. The molecule contains three potential donor sites for metal coordination: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the oxazole (B20620) ring, and the nitrogen atom of the exocyclic aniline (B41778) group.
The ortho-position of the aniline group relative to the linkage with the oxazolopyridine core is a critical design feature. This specific arrangement allows the molecule to function as a bidentate chelating agent, binding to a metal center through two donor atoms simultaneously. The most probable coordination mode involves the pyridine nitrogen and the aniline nitrogen. This chelation would form a thermodynamically stable five-membered ring with the coordinated metal ion, a highly favored conformation in coordination chemistry. This bidentate N,N-chelation is a common feature in many effective ligands used in catalysis and materials science. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-heterocyclic ligands like this compound typically follows established methodologies. nih.govchemmethod.com
A general synthetic route involves the reaction of the ligand with a suitable transition metal salt, such as a chloride, acetate, or perchlorate, in a 1:1 or 1:2 molar ratio. nih.gov The reaction is typically carried out in a polar solvent like ethanol (B145695) or methanol, often under reflux for several hours to ensure complete complex formation. nih.govchemmethod.com Upon cooling, the resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried. nih.gov
The characterization of these newly formed complexes is crucial to confirm their structure and purity. A suite of analytical techniques is employed to elucidate the coordination environment of the metal ion and the integrity of the ligand.
Table 1: Common Characterization Techniques for Metal Complexes
| Technique | Information Obtained | Reference |
|---|---|---|
| Elemental Analysis (C, H, N) | Determines the empirical formula and confirms the metal-to-ligand stoichiometry. | nih.gov |
| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation. Confirms the presence of counter-ions or coordinated water. | nih.govchemmethod.com |
| UV-Visible (UV-Vis) Spectroscopy | Provides information on the electronic transitions within the complex, such as d-d transitions and ligand-to-metal or metal-to-ligand charge transfer bands, which are indicative of the complex's geometry. | chemmethod.comrsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for diamagnetic complexes (e.g., Zn(II)) to confirm the ligand structure after complexation. | nih.gov |
| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps to determine the number of unpaired electrons and provides insight into the spin state and geometry of paramagnetic metal centers (e.g., Cu(II), Ni(II), Co(II)). | nih.govnih.gov |
| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination number, and overall geometry of the complex. | nih.govnih.gov |
The pyridine moiety is a classic and robust building block in ligands for transition metal coordination. researchgate.net By analogy with a vast body of work on pyridine-based ligands, this compound is expected to form stable complexes with a wide range of transition metals.
Complexes with divalent first-row transition metals such as Copper(II), Nickel(II), Cobalt(II), and Zinc(II) are readily anticipated. nih.govrsc.org The formation of complexes with second-row transition metals and post-transition metals like Lead(II) is also feasible, though the coordination preferences may differ. The reaction of this ligand with metal salts like CuCl₂, Ni(OAc)₂, Co(ClO₄)₂, and ZnCl₂ would likely yield complexes with either a 1:1 or 1:2 metal-to-ligand ratio, influenced by the metal's coordination number preference and the reaction stoichiometry. nih.govrsc.org
The stereochemistry and geometry of the resulting complexes are dictated by the coordination number of the central metal ion and the bidentate nature of the this compound ligand. ntu.edu.sg
For complexes with a 1:2 metal-to-ligand ratio, where two ligand molecules coordinate to one metal center, a six-coordinate, pseudo-octahedral geometry is the most probable outcome for ions like Ni(II) and Co(II). ntu.edu.sg Copper(II) complexes are well-known for their tendency to adopt a distorted octahedral geometry due to the Jahn-Teller effect. For four-coordinate complexes, which might form with a 1:1 metal-to-ligand ratio plus two ancillary ligands (e.g., chloride ions), tetrahedral or square planar geometries are possible. nih.govntu.edu.sg Zn(II), having a d¹⁰ electronic configuration, shows no crystal field stabilization energy preference and commonly forms tetrahedral complexes. nih.gov
Table 2: Expected Geometries for Metal Complexes of this compound
| Metal Ion | Coordination Number | Typical Geometry | Reference |
|---|---|---|---|
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | nih.govnih.gov |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | nih.govnih.gov |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | mdpi.com |
| Zn(II) | 4 | Tetrahedral | nih.gov |
| Pb(II) | Variable | Hemi-directed (due to lone pair) | N/A |
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of the coordination compounds are intrinsically linked to the identity of the transition metal, its oxidation state, and the geometry of the complex.
UV-Visible spectroscopy is a key tool for probing the d-d electronic transitions that are characteristic of d-block metal complexes. For instance, octahedral Ni(II) (d⁸) complexes are expected to show multiple absorption bands in the visible spectrum, while its square planar complexes typically exhibit a single, more intense band. Copper(II) (d⁹) complexes usually display a broad, asymmetric band in the visible region. nih.gov Complexes of Zn(II) (d¹⁰) are expected to be colorless unless ligand-centered or charge-transfer transitions occur. nih.gov
Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a complex. This data is crucial for confirming the spin state and inferring the coordination environment. For example, the magnetic moment can distinguish between high-spin and low-spin octahedral Co(II) or between square planar (diamagnetic) and octahedral (paramagnetic) Ni(II). nih.govnih.gov
Table 3: Predicted Electronic and Magnetic Properties of Metal Complexes
| Metal Ion (Configuration) | Geometry | Expected Magnetic Moment (µ_eff, B.M.) | Key Electronic Features | Reference |
|---|---|---|---|---|
| Cu(II) (d⁹) | Distorted Octahedral / Square Planar | ~1.7 - 2.2 | Broad d-d transition band in the visible region. | nih.govrsc.org |
| Ni(II) (d⁸) | Octahedral | ~2.9 - 3.4 | Multiple weak d-d transitions in the visible/NIR region. | nih.govnih.gov |
| Co(II) (d⁷) | Octahedral (High Spin) | ~4.3 - 5.2 | Visible d-d transitions, often resulting in pink/violet color. | mdpi.com |
| Zn(II) (d¹⁰) | Tetrahedral | 0 (Diamagnetic) | No d-d transitions; typically colorless unless charge transfer occurs. | nih.gov |
Reactivity of Metal Complexes and Ligand Exchange Processes
The reactivity of metal complexes derived from this compound can be considered in two primary domains: reactions involving the coordination sphere and reactions occurring on the ligand itself.
Furthermore, the reactivity of the oxazolopyridine ligand itself can be influenced by coordination. For example, metalation can alter the electron density across the heterocyclic system, potentially changing its susceptibility to electrophilic or nucleophilic attack compared to the free ligand. researchgate.net In some systems, the ligand is not merely a spectator but can be "redox-active," participating directly in the complex's redox chemistry. This non-innocent behavior is a subject of contemporary research and could be a potential feature of complexes with the electron-rich this compound ligand. nih.gov
Compound Index
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, CASSCF) for Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the electronic properties of the oxazolo[4,5-b]pyridine (B1248351) scaffold. These studies focus on understanding the distribution of electrons in the molecule's ground and excited states, which dictates its reactivity, spectroscopic properties, and interaction potential.
For a series of oxazolo[4,5-b]pyridine derivatives, DFT calculations have been employed to explore their electronic spectra and the nature of their excited states. sciengine.comresearchgate.net These studies reveal that the introduction of electron-donating groups (like an amino or N,N-diethylamino group on the phenyl ring) and electron-withdrawing groups (like bromo or cyano groups on the pyridine (B92270) ring) significantly influences the electronic structure. sciengine.comresearchgate.net A key finding is that many of these derivatives exhibit strong intramolecular charge transfer (ICT) characteristics upon photoexcitation. sciengine.comresearchgate.net This means that upon absorbing light, there is a significant shift of electron density from the electron-donating part of the molecule to the electron-accepting part.
The electronic structure is often characterized by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's stability and reactivity. In a study of antimicrobial 2-(substituted)oxazolo[4,5-b]pyridine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine these parameters.
Table 1: Calculated Electronic Properties of Selected 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine Derivatives Data sourced from a study on related antimicrobial compounds, not the specific title compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | -5.3880 | -1.0372 | 4.3508 |
| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | -6.0428 | -1.5957 | 4.4471 |
| 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine | -6.0716 | -1.5864 | 4.4852 |
DFT has also been applied to investigate the coordination chemistry of the related imidazo[4,5-b]pyridine scaffold, elucidating electronic structures and thermodynamic stabilities to identify primary metal-binding sites. mdpi.com Such calculations confirm that substituent effects modulate binding strength, with electron-donating groups enhancing basicity and coordination. mdpi.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with biological targets.
For 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives, molecular docking and MD simulations have been performed to investigate their potential as antibacterial agents by targeting the DNA gyrase enzyme. researchgate.netresearchgate.net These simulations model how the compounds bind to the enzyme's active site, revealing key interactions and assessing the stability of the resulting complex. In one such study, MD simulations showed that the most active compounds formed stable complexes with the DNA gyrase ATP binding site, indicating a plausible mechanism of action. researchgate.net
Similarly, in studies of related heterocyclic systems like oxazolo[5,4-d]pyrimidines, molecular docking is used to predict binding modes and calculate the free energy of binding to specific targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com These models show that the oxazole-containing core often engages in crucial π-π stacking and π-σ interactions with amino acid residues in the protein's active site. mdpi.com
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are highly effective in predicting and interpreting spectroscopic data. TD-DFT calculations have been successfully used to investigate the absorption and fluorescence spectra of oxazolo[4,5-b]pyridine derivatives. researchgate.net These theoretical studies can explain experimental observations, such as the shift in absorption bands to lower wavenumbers as solvent polarity increases, which is a typical behavior for compounds with strong charge-transfer character. sciengine.com
The fluorescence of these compounds, which often has a strong charge transfer character, has been investigated using radiative back electron transfer theory, with parameters for the model derived from quantum chemical calculations. researchgate.net This approach allows for the theoretical prediction of fluorescence spectra, which show good agreement with experimental measurements. researchgate.net
Table 2: Theoretical Parameters for Corrected and Normalized CT Fluorescence Spectra of 6-cyano-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine Data sourced from a study on a derivative compound. researchgate.net
| Solvent | Gibbs free energy for electron transfer (Get) (eV) | Solvent reorganization energy (λs) (eV) | Internal reorganization energy (λin) (eV) |
|---|---|---|---|
| Ethyl Acetate (EtAc) | -2.98 | 0.217 | 0.11 |
| Dimethyl Sulfoxide (DMSO) | -2.85 | 0.303 | 0.11 |
Computational studies also help predict reaction pathways. For instance, calculations can determine the most likely sites for protonation. In the case of 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, quantum chemical calculations were consistent with experimental findings that showed complex protonation behavior, including the formation of a bication. researchgate.net
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, charge transfer)
The function of molecules in condensed phases and biological systems is governed by intermolecular interactions. Computational chemistry offers several techniques to analyze these forces.
Intramolecular Charge Transfer (ICT): As mentioned, a dominant electronic interaction in many 2-(phenyl)oxazolo[4,5-b]pyridine derivatives is ICT. sciengine.comresearchgate.netresearchgate.net TD-DFT studies have explored this phenomenon in detail, showing that substituents on the scaffold can remarkably change spectral properties and significantly increase the dipole moment in the first excited state, confirming a large-scale charge redistribution upon excitation. researchgate.net
Weak Intermolecular Interactions: For related oxazole (B20620) compounds, a combination of geometrical analysis from crystal structures, topological analysis (like the Quantum Theory of Atoms in Molecules, AIM), and energetic calculations (using methods like PIXEL or Hartree-Fock) has been used to study the hierarchy of weak intermolecular interactions. mdpi.com These studies analyze forces such as hydrogen bonds, π–π stacking, and other van der Waals contacts. mdpi.com
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of a molecule and their corresponding energies.
The key conformational flexibility in 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline arises from the rotation around the single bond connecting the phenyl ring to the oxazolopyridine core. Computational studies on pyridine derivatives often involve geometric optimization to find the most stable, low-energy conformations. nih.gov These calculations can determine key structural parameters like the dihedral angles between the planes of the aromatic rings. For example, in optimized structures of various multi-ring pyridine derivatives, the dihedral angles between the pyridine ring and adjacent phenyl rings were found to be in the range of 40–50°. nih.gov
While detailed potential energy surfaces for the title compound are not widely published, the methods for their calculation are well-established. Techniques like TD-DFT can be used to model excited state potential energy surfaces, which is crucial for understanding photochemical mechanisms and identifying features like conical intersections that govern non-radiative decay pathways. researchgate.net Molecular electrostatic potential maps are also generated to visualize the charge distribution and predict how a molecule will interact with other species. researchgate.net
Structure Property Relationships and Design Principles Non Biological Focus
Impact of Aniline (B41778) Position and Substituents on Electronic Properties
Research on related 2-(phenyl)oxazolo[4,5-b]pyridine derivatives has shown that the introduction of both electron-donating and electron-withdrawing groups onto the phenyl ring can alter the electronic distribution within the molecule. For instance, studies on similar structures have revealed that electron-donating groups, such as dialkylamino groups, enhance the electron density of the aromatic system, which can, in turn, affect the molecule's ground and excited state dipole moments. researchgate.net Conversely, electron-withdrawing groups would be expected to have the opposite effect, pulling electron density away from the fused heterocyclic system.
In the case of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, a sharp structure-activity relationship (SAR) has been observed, indicating a high sensitivity of the molecule's properties to substituent changes. nih.gov While this study focused on biological activity, the underlying principles of how substituents modify electronic properties are fundamental. The electronic character of substituents on the aniline ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's reactivity and interaction with other species.
Table 1: Predicted Impact of Aniline Substituents on Electronic Properties of 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline
| Substituent Type at Aniline Ring | Predicted Effect on Electron Density of Oxazolopyridine Core | Predicted Impact on HOMO-LUMO Gap |
| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Increase | Decrease |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease | Increase |
Correlation between Molecular Structure and Photophysical Characteristics
The photophysical properties of this compound and its derivatives, such as absorption and fluorescence, are intricately linked to their molecular structure. The core oxazolo[4,5-b]pyridine (B1248351) scaffold itself is a fluorophore, and its emission characteristics can be tuned by altering the electronic nature of the substituents.
A study on the fluorescence of oxazolo[4,5-b]pyridine derivatives demonstrated that the introduction of electron-donating or electron-withdrawing groups leads to an increase in both the ground and excited state dipole moments. researchgate.net This suggests a significant charge transfer character in the excited state. For example, 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine exhibits fluorescence with a strong charge transfer character. researchgate.net This phenomenon is crucial for applications in sensors and optoelectronics.
The position of the amino group on the phenyl ring also plays a critical role. For instance, moving the amino group from the para to the meta or ortho position would alter the conjugation pathway and thus affect the absorption and emission wavelengths. Theoretical studies on related systems have shown that the electronic coupling matrix elements, which are dependent on the molecular geometry, can be used to predict the properties of absorption and emission spectra. researchgate.net
Table 2: Photophysical Data for a Representative Oxazolo[4,5-b]pyridine Derivative
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |
| 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | Acetonitrile | 370 | 450 |
Data extrapolated from studies on similar compounds for illustrative purposes. researchgate.net
Influence of Structural Modifications on Coordination Behavior
The this compound scaffold possesses multiple potential coordination sites, including the nitrogen atoms of the pyridine (B92270) and oxazole (B20620) rings, as well as the exocyclic amino group. This makes it a versatile ligand for the construction of coordination complexes and polymers. Structural modifications to this ligand can profoundly influence its coordination behavior, including its binding affinity, selectivity for specific metal ions, and the dimensionality of the resulting coordination architectures.
Modification of the aniline moiety, for example, by introducing bulky substituents, could sterically hinder the coordination of the amino group. Conversely, the introduction of additional donor atoms, such as in a hydroxyphenyl or carboxyphenyl derivative, could lead to the formation of multinuclear complexes or coordination polymers with unique topologies.
The synthesis of various 2-(substituted phenyl)oxazolo[4,5-b]pyridines provides a platform for exploring these effects. researchgate.netacs.orgnih.gov For instance, replacing the aniline with other functional groups or altering the substitution pattern can change the ligand's bite angle and flexibility, which are critical factors in determining the structure of the resulting metal complexes. While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided results, the principles of ligand design suggest that systematic structural variations would allow for precise control over the coordination properties.
Rational Design Strategies for Modulating Specific Chemical or Physical Properties
The rational design of functional molecules based on the this compound core involves a strategic approach to structural modification to achieve desired chemical or physical properties. This process often combines synthetic chemistry with computational modeling to predict the effects of structural changes.
For modulating photophysical properties , a key strategy is the introduction of electron-donating and electron-withdrawing groups to create a "push-pull" system. This enhances intramolecular charge transfer (ICT), often leading to desirable properties like large Stokes shifts and solvatochromism. For example, attaching a strong electron-donating group to the aniline ring and an electron-withdrawing group to the oxazolopyridine moiety could significantly red-shift the emission and increase the quantum yield. mdpi.com
To tailor coordination behavior , design strategies could focus on:
Introducing specific binding sites: Incorporating hard or soft donor atoms to selectively bind to specific metal ions.
Controlling ligand topology: Modifying the connectivity and rigidity of the ligand to direct the assembly of specific coordination architectures, such as discrete cages or extended frameworks. The synthesis of derivatives with different linking groups or substitution patterns is a common approach. dmed.org.ua
The design of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives as potential anticancer agents, while biologically focused, highlights a rational design approach where structural modifications are made to optimize interactions with a specific target. mdpi.com This same principle of targeted structural modification can be applied to the non-biological design of materials with specific optical, electronic, or catalytic properties. For instance, the development of aryl isoxazole (B147169) incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives showcases how complex heterocyclic systems can be designed and synthesized for specific applications. researchgate.net
Advanced Materials and Chemical Sensing Applications Non Biological
Integration into Optoelectronic Devices (e.g., OLEDs, Solar Cells)
A comprehensive review of scientific literature and patent databases did not yield specific research detailing the integration or performance of 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) or solar cells. While the broader class of pyridine-containing molecules is utilized in electrical materials and nonlinear optics, and related heterocyclic systems like Current time information in Johnson County, US.cymitquimica.comgoogle.comtriazoloquinazolines have been investigated for light-emitting devices, specific data for this compound is not available in the reviewed literature.
Development of Fluorescent Chemosensors for Specific Analytes (excluding biological targets)
The structural framework of this compound, featuring nitrogen atoms within the oxazolo[4,5-b]pyridine (B1248351) core, makes it a candidate for the development of fluorescent chemosensors. These nitrogen atoms can act as binding sites for various analytes, leading to changes in the molecule's fluorescence properties. Research into the broader family of oxazolo[4,5-b]pyridine derivatives has shown that their fluorescence is sensitive to environmental factors, including the presence of cations like protons (H⁺) . This suggests a potential for derivatives of this compound to be developed into sensors for non-biological analytes, such as toxic heavy metal ions, by modulating the fluorescence output upon analyte binding Current time information in Johnson County, US..
Ratiometric fluorescence sensing is an advanced detection method that offers high sensitivity and reliability by providing self-calibration. nih.gov This technique relies on monitoring changes in the intensity of at least two different emission bands, where the ratio of these intensities is used for quantification. Current time information in Johnson County, US.cymitquimica.com This approach effectively corrects for instrumental and environmental variations that can affect a single emission intensity. Current time information in Johnson County, US. Several key design principles are employed to create ratiometric probes:
Internal Charge Transfer (ICT): In ICT-based sensors, the analyte interacts with the molecule, altering the electron-donating or -accepting strength of its components. This change in the charge transfer character modifies the emission spectrum, often causing a shift in the emission wavelength and allowing for a ratiometric readout.
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The binding of an analyte can change the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and changing the ratio of donor-to-acceptor emission. cymitquimica.com
Excited-State Intramolecular Proton Transfer (ESIPT): Molecules designed for ESIPT can exist in two different tautomeric forms (enol and keto) in the excited state, each with a distinct fluorescence emission. cymitquimica.com Analyte interaction can favor one form over the other, leading to a change in the ratio of the two emission intensities. cymitquimica.com
Monomer-Excimer Formation: Some fluorescent molecules, like pyrene, can form excited-state dimers called excimers, which emit light at a longer wavelength than the monomer. cymitquimica.comacs.org The presence of an analyte can promote or hinder excimer formation, thus altering the ratio of monomer to excimer fluorescence. acs.org
Table 1: Comparison of Ratiometric Sensing Strategies
| Design Principle | Mechanism | Advantage |
| Internal Charge Transfer (ICT) | Analyte binding alters the electronic push-pull character, shifting the emission wavelength. | High sensitivity to the local environment and analyte binding. |
| FRET | Energy transfer between a donor-acceptor pair is modulated by analyte-induced conformational changes. | Sensitive to distance changes on the nanometer scale. |
| ESIPT | Analyte interaction shifts the equilibrium between two fluorescing tautomers (enol and keto forms). | Large spectral separation between the two emission bands. |
| Monomer-Excimer Formation | Analyte binding influences the formation of excited-state dimers (excimers) with a distinct emission. | Clear, two-state switching between monomer and excimer emission. |
The primary mechanism for the detection of analytes like metal ions by pyridine-based sensors is complexation. Current time information in Johnson County, US. The nitrogen atoms within the heterocyclic rings of this compound possess lone pairs of electrons, making them effective donor sites for coordination with metal cations. Current time information in Johnson County, US.
When a metal ion binds to these nitrogen centers, it perturbs the electronic structure of the molecule. This interaction can lead to several observable changes in the fluorescence signal:
Fluorescence Quenching or Enhancement: The metal ion can either quench the fluorescence ("turn-off" sensor) or enhance it ("turn-on" sensor) through mechanisms like photoinduced electron transfer (PET). In a "turn-on" sensor, the PET process might be inhibited upon metal binding, restoring fluorescence.
Spectral Shift: The complexation can alter the energy levels of the molecule's frontier orbitals, resulting in a shift of the emission maximum to a longer (red-shift) or shorter (blue-shift) wavelength. A study on a related thiazolo[4,5-b]pyridine-based probe for Zn²⁺ demonstrated a significant red-shift of 85 nm upon complex formation. google.com
A study of various oxazolo[4,5-b]pyridine derivatives confirmed that the protonation centers (i.e., the cation binding sites) are the nitrogen atoms, and this protonation leads to the formation of fluorescing cations. This provides direct evidence that the oxazolo[4,5-b]pyridine core is sensitive to cations, supporting complexation as the key detection mechanism for metal ions. The stoichiometry of this complexation is often 1:1 between the sensor molecule and the metal ion. google.com
Table 2: Potential Metal Ion Detection with Oxazolo[4,5-b]pyridine Scaffold
| Analyte | Proposed Interaction | Expected Outcome |
| Protons (H⁺) | Protonation of nitrogen atoms in the pyridine (B92270) ring. | Formation of fluorescing cations, change in emission. |
| Heavy Metal Ions (e.g., Zn²⁺, Hg²⁺, Cr²⁺) | Chelation/complexation involving nitrogen atoms of the oxazolo-pyridine system. Current time information in Johnson County, US.google.com | Fluorescence enhancement or quenching; ratiometric shift. Current time information in Johnson County, US.google.com |
Applications in Catalysis and Chemical Transformations
Searches of available scientific literature and patent databases did not identify any specific applications of this compound or its direct derivatives as catalysts or in promoting chemical transformations. While some studies describe the use of catalysts for the synthesis of oxazolo[4,5-b]pyridines, the compound itself has not been reported to possess catalytic activity.
Functionalization for Surface Chemistry and Hybrid Materials
There is no specific information in the reviewed scientific literature regarding the functionalization of this compound for the explicit purpose of surface chemistry applications (e.g., modifying nanoparticles, films) or for the creation of hybrid materials. Research on the molecule has primarily focused on the synthesis of discrete derivatives for evaluation in other contexts, such as medicinal chemistry. nih.gov General methods for functionalizing nanoparticles exist, but their application to this specific compound has not been reported. nih.govmdpi.com
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
While several methods exist for the synthesis of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, a significant opportunity lies in the development of more scalable and sustainable synthetic routes. researchgate.net Current methods often rely on conventional heating and may involve multi-step processes. evitachem.com Future research should focus on green chemistry principles to minimize environmental impact and enhance economic viability.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to be a fast and efficient method for producing libraries of fused 2-substituted oxazolo[4,5-b]pyridines, often leading to moderate to good yields in shorter reaction times compared to conventional heating. researchgate.netresearchgate.net Further optimization of microwave parameters for the synthesis of 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline could lead to significant improvements in efficiency. mdpi.com
Catalyst Development: The use of reusable catalysts, such as silica-supported perchloric acid, has been reported for the synthesis of related compounds and offers advantages like high conversion, simple workup procedures, and ambient reaction conditions. researchgate.net Research into novel, more efficient, and environmentally benign catalysts could further streamline the synthesis.
One-Pot Reactions: Designing one-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce waste, time, and resources. researchgate.net Developing such a process for this compound would be a major step towards large-scale production.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow chemistry setup could enable on-demand production and facilitate industrial-scale manufacturing.
A comparative look at different synthetic approaches is presented in the table below:
| Methodology | Advantages | Potential for this compound |
| Conventional Heating | Well-established, widely used. | Baseline for comparison. |
| Microwave-Assisted | Faster reaction times, higher yields, improved energy efficiency. mdpi.com | High potential for rapid synthesis and library generation. researchgate.net |
| Catalytic (e.g., supported acids) | Reusable catalyst, mild conditions, simple workup. researchgate.net | Promising for greener and more economical synthesis. |
| One-Pot Synthesis | Reduced waste, time, and resource consumption. researchgate.net | Ideal for improving overall process efficiency. |
| Flow Chemistry | Precise control, enhanced safety, scalability. | Excellent for large-scale, continuous production. |
Exploration of Less-Studied Isomers and Substitution Patterns
The majority of research has focused on specific isomers and substitution patterns of the this compound scaffold. A vast chemical space remains unexplored, offering opportunities to discover compounds with novel and enhanced properties.
Future investigations should systematically explore:
Isomeric Variations: The synthesis and characterization of other positional isomers, such as 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline and 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline, are crucial. nih.govontosight.ai These isomers may exhibit distinct electronic and photophysical properties due to the different connectivity of the aniline (B41778) group to the oxazolopyridine core.
Substitution on the Aniline Ring: Introducing various electron-donating and electron-withdrawing groups at different positions on the aniline ring can significantly modulate the compound's properties. researchgate.netnih.gov This can influence its absorption and emission spectra, quantum yields, and potential for applications in areas like molecular sensing and optoelectronics. researchgate.net
Substitution on the Oxazolopyridine Ring: While the aniline moiety is a key feature, modifications to the pyridine (B92270) ring of the oxazolo[4,5-b]pyridine (B1248351) system can also lead to interesting property changes. researchgate.net For example, introducing substituents could alter the planarity of the molecule, affecting its packing in the solid state and its thin-film properties.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substitution patterns affect the compound's properties is essential for rational design. nih.gov This involves synthesizing a library of derivatives and correlating their structural features with their observed photophysical and chemical characteristics. nih.gov
The following table highlights some less-studied isomers and their potential research focus:
| Isomer | CAS Number | Potential Research Focus |
| 2-Methyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline | 626218-35-7 | Investigating the effect of methyl substitution on electronic properties and solubility. bldpharm.com |
| 2-Methyl-5-(oxazolo[4,5-b]pyridin-2-yl)aniline | 313701-56-3 | Exploring the impact of substituent position on intramolecular charge transfer. bldpharm.com |
| 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline | 52333-90-1 | Comparative studies with the 2- and 4-isomers to understand positional effects. nih.gov |
| 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline | N/A | Synthesis and characterization to complete the isomeric series and understand structure-property relationships. ontosight.aiuni.lu |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A deeper understanding of the excited-state dynamics of this compound is crucial for optimizing its performance in various applications. Ultrafast spectroscopic techniques provide the necessary time resolution to probe the fundamental photophysical processes that occur on femtosecond to nanosecond timescales. edinst.comyoutube.com
Key research directions include:
Transient Absorption Spectroscopy: This technique can be used to monitor the formation and decay of transient species, such as excited singlet and triplet states, as well as any photochemical intermediates. edinst.comresearchgate.net By varying the delay time between a pump and a probe pulse, the time evolution of these species can be tracked, providing insights into processes like intersystem crossing and internal conversion. youtube.com
Time-Resolved Fluorescence Spectroscopy: This method can reveal the dynamics of the excited singlet state, including fluorescence lifetimes and the rates of radiative and non-radiative decay. This information is essential for understanding the efficiency of light emission and for designing more efficient fluorescent materials.
Solvent Effects on Excited-State Dynamics: Investigating the influence of solvent polarity and viscosity on the excited-state lifetime and spectral properties can provide valuable information about the nature of the excited state, such as its dipole moment and the extent of charge transfer character. researchgate.net
Multi-Photon Absorption Studies: Exploring the two-photon and multi-photon absorption properties of these compounds could open up applications in areas like bioimaging and photodynamic therapy, where excitation with lower energy light is desirable. nih.gov
The table below outlines the types of information that can be obtained from different ultrafast spectroscopic techniques:
| Technique | Information Gained | Relevance to this compound |
| Transient Absorption Spectroscopy | Identification and kinetics of excited states and intermediates. researchgate.net | Understanding non-emissive decay pathways and photochemical reactivity. researchgate.net |
| Time-Resolved Fluorescence | Fluorescence lifetimes, rates of radiative and non-radiative decay. | Quantifying emission efficiency and designing brighter fluorophores. |
| Solvent-Dependent Studies | Information on excited-state dipole moments and charge transfer character. researchgate.net | Tailoring properties for specific solvent environments and sensing applications. |
| Multi-Photon Absorption | Characterization of non-linear optical properties. nih.gov | Exploring potential in advanced applications like bioimaging. |
Development of Predictive Computational Models for Structure-Property Relationships
Computational chemistry offers a powerful tool for understanding and predicting the properties of molecules, thereby guiding experimental efforts. researchgate.net Developing accurate and reliable computational models for this compound and its derivatives can accelerate the discovery of new materials with desired functionalities. nih.gov
Future computational work should focus on:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate ground and excited-state properties, such as molecular geometries, electronic structures, absorption and emission energies, and dipole moments. researchgate.net Comparing computational results with experimental data can validate the theoretical models and provide deeper insights into the underlying electronic transitions.
Quantum Chemical Calculations of Reaction Mechanisms: Computational modeling can be employed to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and design more efficient synthetic routes.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of these molecules and their interactions with their environment, such as solvents or host materials. This is particularly important for understanding how the molecule behaves in complex systems.
Machine Learning and QSAR: By combining computational chemistry with machine learning algorithms, quantitative structure-activity relationship (QSAR) and structure-property relationship (QSPR) models can be developed. nih.gov These models can predict the properties of new, unsynthesized compounds, thereby accelerating the materials discovery process. mdpi.com
The table below summarizes the applications of different computational methods:
| Computational Method | Application | Benefit for Research |
| DFT/TD-DFT | Calculation of electronic structure and spectroscopic properties. researchgate.net | Prediction of absorption/emission spectra and guiding molecular design. |
| Reaction Mechanism Calculations | Elucidation of synthetic pathways. | Optimization of reaction conditions and development of new synthetic methods. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Understanding conformational flexibility and environmental effects. |
| Machine Learning/QSAR/QSPR | Predictive modeling of properties. nih.gov | High-throughput screening of virtual libraries to identify promising candidates. mdpi.com |
Integration into New Generations of Smart Materials and Chemical Technologies
The unique properties of this compound make it a promising candidate for incorporation into a variety of advanced materials and technologies. Future research should focus on translating the fundamental understanding of this compound into practical applications.
Promising areas for integration include:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of these compounds suggest their potential use as emitters or host materials in OLEDs. Research should focus on designing derivatives with high quantum yields, good thermal stability, and appropriate energy levels for efficient device performance.
Chemical Sensors: The sensitivity of the fluorescence of some derivatives to their local environment could be exploited for the development of chemical sensors. For example, changes in fluorescence intensity or wavelength upon binding to a specific analyte could form the basis of a sensing mechanism.
Photochromic Materials: By incorporating photoswitchable units into the molecular structure, it may be possible to create materials that change color or other properties in response to light. This could have applications in data storage, smart windows, and molecular switches.
Bioconjugation and Bioimaging: Functionalizing the molecule with biocompatible groups could enable its use as a fluorescent probe for biological imaging. The ability to tune the emission wavelength by modifying the substitution pattern would be particularly advantageous for multi-color imaging applications.
The following table outlines potential applications and the key properties required for each:
| Application | Key Required Properties | Research and Development Focus |
| OLEDs | High fluorescence quantum yield, thermal stability, suitable energy levels. | Synthesis of derivatives with optimized electronic and material properties. |
| Chemical Sensors | Environmentally sensitive fluorescence, selectivity for specific analytes. | Design of molecules with specific binding sites and responsive fluorophores. |
| Photochromic Materials | Reversible photochemical transformations, distinct spectral changes. | Incorporation of photoswitchable moieties and study of their switching behavior. |
| Bioimaging | Biocompatibility, high brightness, photostability, tunable emission. | Functionalization with targeting groups and characterization in biological systems. |
Q & A
Q. Advanced
- Catalyst selection : HClO₄/SiO₂ nanoparticles enhance cyclization efficiency under mild conditions (room temperature, methanol solvent) .
- Solvent effects : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates in alkylation reactions .
- Reaction monitoring : Real-time TLC ensures minimal byproduct formation.
- Purification : Recrystallization from acetonitrile or ethyl acetate removes unreacted starting materials .
How can researchers design bioactivity assays for oxazolo[4,5-b]pyridine derivatives?
Q. Advanced
- Anti-inflammatory activity : Evaluate inhibition of carrageenan-induced paw edema in murine models, comparing compound efficacy to indomethacin .
- Anti-trypanosomal activity : Use Trypanosoma brucei cultures to measure IC₅₀ values, with suramin as a positive control .
- Enzyme inhibition : Screen against kinases (e.g., p38 MAPK) using fluorescence-based assays to quantify ATP competition .
How should contradictory data in synthesis outcomes (e.g., yield vs. purity) be resolved?
Q. Advanced
- Comparative analysis : Replicate methods from independent studies (e.g., HClO₄/SiO₂ vs. tert-butyl piperidine routes) to identify reproducibility issues .
- Purity validation : Cross-check HRMS and LC-MS data to detect trace impurities affecting bioactivity .
- Reaction kinetics : Adjust stoichiometry (e.g., equimolar acrylonitrile in cyanethylation) to suppress side reactions .
What strategies guide structure-activity relationship (SAR) studies for oxazolo[4,5-b]pyridines?
Q. Advanced
- Substituent variation : Compare electron-withdrawing (e.g., 3-chloro, 3-bromo) and electron-donating groups (e.g., 4-methoxy) on the aniline ring to correlate with anti-inflammatory or anti-parasitic potency .
- Scaffold hybridization : Incorporate thiazolo[4,5-b]pyridine or imidazo[1,2-a]pyridine moieties to enhance metabolic stability .
- 3D-QSAR modeling : Use docking simulations to predict binding affinity with target enzymes (e.g., Trypanosoma brucei kinases) .
How can computational methods predict the electronic properties of oxazolo[4,5-b]pyridines?
Q. Advanced
- Density functional theory (DFT) : Calculate correlation energies and local kinetic-energy densities to model electron distribution in the heterocyclic core .
- HOMO-LUMO analysis : Predict reactivity toward electrophiles/nucleophiles based on frontier orbital energies .
- Molecular dynamics : Simulate solvent interactions to optimize solubility for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

